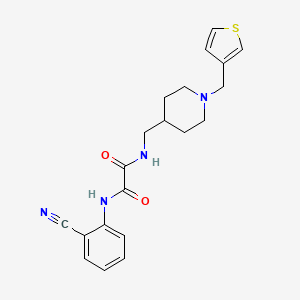![molecular formula C11H10Cl2F3N3O2 B2440715 2-[3-氯-5-(三氟甲基)吡啶-2-基]-N'-(3-氯丙酰基)乙酰肼 CAS No. 2058453-00-0](/img/structure/B2440715.png)
2-[3-氯-5-(三氟甲基)吡啶-2-基]-N'-(3-氯丙酰基)乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide is a synthetic compound of significant interest in various fields, including medicinal chemistry and industrial applications. This compound's structure is characterized by the presence of a chlorinated pyridine ring substituted with a trifluoromethyl group, and an acetohydrazide moiety connected to a chloropropanoyl group.
科学研究应用
Chemistry:
As an intermediate in the synthesis of other complex organic molecules.
Used in studying reaction mechanisms involving pyridine derivatives.
Biology:
Potential use as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
Investigated for its potential role as an antimicrobial or anticancer agent, given its ability to interfere with key biological pathways.
Industry:
Utilized in the synthesis of advanced materials, including polymers and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide typically involves multiple steps:
Step 1: Synthesis of the pyridine core involves chlorination and trifluoromethylation of a pyridine derivative under specific reaction conditions such as the use of thionyl chloride and trifluoromethyl iodide.
Step 2: The acetohydrazide moiety is introduced through a reaction between an appropriate hydrazine derivative and an acetyl chloride under anhydrous conditions.
Step 3: Coupling of the pyridine derivative with the acetohydrazide moiety is achieved through nucleophilic substitution, using catalysts like palladium, at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production process is optimized for efficiency and scalability:
Large-Scale Reactors: Utilize large-scale reactors to ensure consistent product yield and quality.
Continuous Flow Processes: Employ continuous flow processes to minimize reaction times and enhance throughput.
Automation: Integrate automated monitoring and control systems to maintain optimal reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly affecting the hydrazide moiety, leading to the formation of corresponding azides.
Reduction: Reduction can be carried out to yield hydrazine derivatives.
Substitution: The chlorinated and trifluoromethylated sites allow for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid under acidic conditions.
Reduction: Utilization of reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions with nucleophiles like amines or thiols.
Major Products:
Oxidation produces azides.
Reduction leads to hydrazine derivatives.
Substitution results in a variety of nucleophilic adducts.
作用机制
The compound’s biological activity can be attributed to its interactions with molecular targets such as enzymes or receptors. The chlorinated and trifluoromethylated pyridine ring can bind to hydrophobic pockets within proteins, while the hydrazide moiety forms hydrogen bonds, disrupting normal function.
Molecular Targets and Pathways:
Enzymatic inhibition through competitive binding.
Disruption of cell signaling pathways by interfering with receptor-ligand interactions.
相似化合物的比较
2-[3-chloro-5-(methyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide.
2-[3-chloro-5-(fluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide.
2-[3-chloro-5-(trifluoromethyl)phenyl]-N'-(3-chloropropanoyl)acetohydrazide.
This compound’s uniqueness and potential make it a valuable subject for ongoing scientific exploration and application. Intrigued by any specific part?
属性
IUPAC Name |
3-chloro-N'-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F3N3O2/c12-2-1-9(20)18-19-10(21)4-8-7(13)3-6(5-17-8)11(14,15)16/h3,5H,1-2,4H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTDQGGFHXFPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)NNC(=O)CCCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2440639.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)
![6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2440642.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2440643.png)


![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2440647.png)
![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)


![2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2440654.png)
![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B2440655.png)
